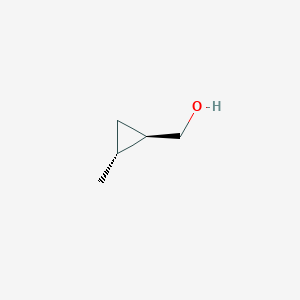
trans-2-Methylcyclopropanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-Methylcyclopropanemethanol: is an organic compound with the molecular formula C5H10O . It is a derivative of cyclopropane, featuring a methyl group and a hydroxymethyl group attached to the cyclopropane ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the reaction of methylene with an alkene can produce cyclopropane derivatives . Another method involves the reduction of 2-Methylcyclopropanecarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis and reduction reactions are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: Trans-2-Methylcyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups attached to the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Trans-2-Methylcyclopropanemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and cyclopropane derivatives.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which trans-2-Methylcyclopropanemethanol exerts its effects involves its interaction with various molecular targets. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The cyclopropane ring’s strained nature also contributes to its unique chemical behavior .
相似化合物的比较
- 2-Methylcyclopropanecarboxylic acid
- 2-Phenylcyclopropane-1-carboxylic acid
- 4-Methylcyclohexanol
Comparison: Trans-2-Methylcyclopropanemethanol is unique due to its specific structural features, such as the presence of both a methyl group and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds .
属性
CAS 编号 |
21003-36-1 |
|---|---|
分子式 |
C5H10O |
分子量 |
86.13 g/mol |
IUPAC 名称 |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI 键 |
SHEINYPABNPRPM-RFZPGFLSSA-N |
SMILES |
CC1CC1CO |
手性 SMILES |
C[C@@H]1C[C@@H]1CO |
规范 SMILES |
CC1CC1CO |
Pictograms |
Flammable |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















